![molecular formula C7H3NO4-2 B1229872 Pyridine-3,5-dicarboxylate](/img/structure/B1229872.png)
Pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinicotinate(2-) is a pyridinedicarboxylate. It is a conjugate base of a dinicotinate(1-).
Scientific Research Applications
Hydrogen Bond Studies
Pyridine-3,5-dicarboxylate has been extensively studied for its unique hydrogen bonding properties. For instance, Cowan et al. (2005) conducted variable-temperature neutron diffraction studies on pyridine-3,5-dicarboxylic acid. They found significant temperature-dependent proton migration in its hydrogen bonds, which can be crucial for understanding molecular interactions in various chemical and biological processes (Cowan et al., 2005).
Coordination Chemistry
In coordination chemistry, pyridine-3,5-dicarboxylate plays a significant role. Lin et al. (2009) synthesized lanthanide(III) complexes containing pyridine-3,5-dicarboxylic acid and oxalic acid ligands, forming 3-D coordination networks. This work demonstrates the potential of pyridine-3,5-dicarboxylate in constructing complex molecular architectures (Lin et al., 2009).
Metal-Organic Frameworks (MOFs)
Pyridine-3,5-dicarboxylate is also utilized in the development of metal-organic frameworks. For example, Lu et al. (2006) investigated how water content influences the self-assembly of MOFs based on pyridine-3,5-dicarboxylate. Their findings highlight the versatility of pyridine-3,5-dicarboxylate in forming various structural topologies in MOF chemistry (Lu et al., 2006).
Luminescence Studies
Pyridine-3,5-dicarboxylate derivatives have been explored for their luminescent properties. George et al. (2006) studied europium(III) pyridine-2,6-dicarboxylate complexes, focusing on the sensitization of Eu3+ ion and its potential application in biological systems (George et al., 2006).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds involving pyridine-3,5-dicarboxylate. Zou and Jiang (2008) developed a green method for synthesizing dimethyl pyridine-3,5-dicarboxylate, highlighting its potential in organic chemistry and materials science (Zou & Jiang, 2008).
properties
Product Name |
Pyridine-3,5-dicarboxylate |
---|---|
Molecular Formula |
C7H3NO4-2 |
Molecular Weight |
165.1 g/mol |
IUPAC Name |
pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-L |
SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.